![molecular formula C18H18N2O4S2 B2448522 4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899967-99-8](/img/structure/B2448522.png)
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research has shown that certain compounds, specifically zinc phthalocyanines with unique substitutions, exhibit promising properties for photodynamic therapy (PDT). These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Agents
Compounds with certain benzamide derivatives have been synthesized and shown to possess significant antimicrobial activities. The research into these compounds provides insights into the potential for designing molecules that can serve as effective antibacterial and antifungal agents, suggesting a possible application area for compounds with similar structural features (Narayana et al., 2004).
Chemotherapeutic Agents
The synthesis of novel vanillic ester/hybrid derivatives has been explored for their potential antibacterial activity, indicating the role of such compounds in the development of new chemotherapeutic agents. This research underscores the importance of combinatorial synthesis in generating potent compounds for drug development (Satpute, Gangan, & Shastri, 2019).
Histone Deacetylase Inhibitors for Alzheimer's Disease
Development of 5-aroylindolyl-substituted hydroxamic acids has shown potential in selectively inhibiting histone deacetylase 6 (HDAC6), decreasing the level of phosphorylated tau proteins and their aggregation. This represents a significant step forward in developing treatments for Alzheimer's disease, indicating the therapeutic potential of benzamide derivatives in neurodegenerative diseases (Lee et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through hydrogen bonding or other non-covalent interactions . The presence of the sulfonyl and benzothiazole groups could potentially influence the binding affinity and selectivity of the compound .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The presence of the sulfonyl and benzothiazole groups could potentially influence the compound’s solubility, absorption, and distribution .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as anti-bacterial and anti-biofilm properties .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent polarity has been shown to affect the excited-state intramolecular proton transfer (ESIPT) reaction of similar compounds . This could potentially influence the compound’s photophysical properties and its interaction with its targets .
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11(2)26(22,23)13-9-7-12(8-10-13)17(21)20-18-19-16-14(24-3)5-4-6-15(16)25-18/h4-11H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUBIYUJCORTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.